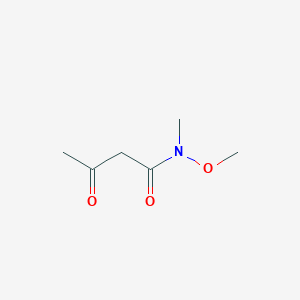
Clorhidrato de 4-Nitrofenilhidrazina
Descripción general
Descripción
4-Nitrophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8ClN3O2. It is a derivative of phenylhydrazine, where a nitro group is attached to the phenyl ring at the para position. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Aplicaciones Científicas De Investigación
4-Nitrophenylhydrazine hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds. It forms hydrazones with aldehydes and ketones, which can be analyzed using various techniques.
Biology: It is used in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: It exhibits potential anticancer activity and is used in the development of anticancer drugs.
Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of 4-Nitrophenylhydrazine hydrochloride are not clearly defined in the literature. This compound is a derivative of phenylhydrazine, which is known to interact with various biological molecules. The specific targets of 4-nitrophenylhydrazine hydrochloride remain to be identified .
Mode of Action
The compound is synthesized from 4-nitroaniline using hydrogen chloride and sodium nitrite in water at 0°C for 1 hour, followed by the addition of tin (II) chloride in water at 0°C for 2 hours
Pharmacokinetics
As a small molecule with a molecular weight of 189.6 , it is expected to have good bioavailability.
Métodos De Preparación
4-Nitrophenylhydrazine hydrochloride can be synthesized through several methods. One common synthetic route involves the diazotization of 4-nitroaniline followed by reduction and hydrolysis. The process typically involves the following steps :
Diazotization: 4-nitroaniline is treated with hydrochloric acid and sodium nitrite at low temperatures (0°C) to form a diazonium salt.
Reduction: The diazonium salt is then reduced using stannous chloride in hydrochloric acid, resulting in the formation of 4-nitrophenylhydrazine.
Hydrolysis: The 4-nitrophenylhydrazine is hydrolyzed to obtain 4-nitrophenylhydrazine hydrochloride.
Industrial production methods often involve similar steps but are optimized for higher yields and purity. For example, using sodium metabisulfite as a reducing agent can improve the efficiency and reduce production costs .
Análisis De Reacciones Químicas
4-Nitrophenylhydrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Oxidation: It can be oxidized to form nitrobenzene derivatives.
Reduction: It can be reduced to form 4-aminophenylhydrazine.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include stannous chloride for reduction and sodium nitrite for diazotization. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
4-Nitrophenylhydrazine hydrochloride can be compared with other similar compounds, such as 2-nitrophenylhydrazine, 3-nitrophenylhydrazine, and 2,4-dinitrophenylhydrazine . These compounds share similar chemical properties but differ in the position and number of nitro groups on the phenyl ring. The unique position of the nitro group in 4-nitrophenylhydrazine hydrochloride makes it particularly useful for specific reactions and applications.
Similar Compounds
- 2-Nitrophenylhydrazine
- 3-Nitrophenylhydrazine
- 2,4-Dinitrophenylhydrazine
- 4-Bromophenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- Phenylhydrazine
Propiedades
IUPAC Name |
(4-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWXDCOPVYATOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883520 | |
| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-99-7 | |
| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-nitrophenyl)hydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is a cost-effective method for synthesizing 4-nitrophenylhydrazine hydrochloride?
A1: The research article [] details a cost-effective method for synthesizing 4-nitrophenylhydrazine hydrochloride. This method utilizes aminophenyl sulfonamide as the starting material and involves a three-step process: diazotization, reduction, and hydrolysis. A key aspect of this method is the use of sodium metabisulfite as the reducing agent during the reduction step. This reaction is carried out at a temperature range of 10-35°C and a pH range of 5-8. This method results in a high purity product with reduced production costs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)


![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
![[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B134936.png)
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
![1-Methylbenz[a]anthracene](/img/structure/B134943.png)



![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)
